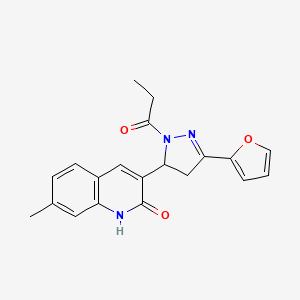

![molecular formula C15H8N2O3 B2486569 1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione CAS No. 303995-53-1](/img/structure/B2486569.png)

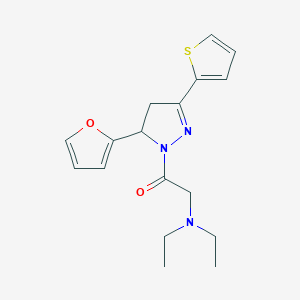

1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is a heterocyclic compound that has gained significant attention from the scientific community due to its diverse range of biological activities. This compound has been extensively studied for its potential use in drug development, as it exhibits promising activity against various diseases.

Applications De Recherche Scientifique

- Anticancer Properties : Researchers have explored the anticancer potential of chromeno[1,6]naphthyridine derivatives. These compounds exhibit cytotoxic effects against cancer cell lines, making them promising candidates for drug development .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial activity against bacteria and fungi. Their mechanism of action involves inhibiting essential enzymes or disrupting cell membranes .

- Fluorescent Properties : Chromeno[1,6]naphthyridines exhibit strong fluorescence, making them useful for fluorescent probes, sensors, and imaging agents. Researchers have explored their application in bioimaging and diagnostics .

- Organic Light-Emitting Diodes (OLEDs) : These compounds have been investigated for their potential as OLED materials due to their emission properties and electron transport behavior .

- Semiconducting Properties : Chromeno[1,6]naphthyridines possess semiconducting characteristics. Researchers have incorporated them into organic field-effect transistors (OFETs) and other electronic devices .

- Supramolecular Assemblies : The unique structure of these compounds allows for self-assembly into functional nanostructures. Such assemblies find applications in nanotechnology and materials science .

- Ligands for Metal Ions : Chromeno[1,6]naphthyridines can act as ligands in coordination chemistry. Researchers have synthesized metal complexes with these ligands, exploring their catalytic and magnetic properties .

- Enzyme Inhibitors : Some derivatives exhibit enzyme inhibition activity. For instance, they may inhibit kinases or proteases, making them relevant for drug discovery .

- DNA Binding : Researchers have investigated the interaction of these compounds with DNA, which could have implications in gene therapy or DNA-based sensors .

- PEG-400-Mediated Synthesis : An efficient, one-pot, and catalyst-free method has been reported for synthesizing chromeno[1,6]naphthyridine derivatives using PEG-400 as a green solvent. This approach minimizes environmental impact and simplifies the synthetic process .

Medicinal Chemistry and Drug Development

Photophysical and Optoelectronic Applications

Materials Science and Nanotechnology

Coordination Chemistry and Metal Complexes

Biological Studies and Enzyme Inhibition

Green Chemistry and Sustainable Synthesis

Propriétés

IUPAC Name |

2H-chromeno[2,3-b][1,6]naphthyridine-1,11-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N2O3/c18-13-8-3-1-2-4-12(8)20-15-10(13)7-9-11(17-15)5-6-16-14(9)19/h1-7H,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNGOUQEYQQHNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C4C=CNC(=O)C4=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopropylsulfonyl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B2486488.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2486489.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2486499.png)

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2486502.png)

![4-Oxa-6-azaspiro[2.4]heptane-5,7-dione](/img/structure/B2486505.png)